1-Boc-3-(2-fluoro-4-methoxyphenyl)pyrrolidine
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Overview
Description
1-Boc-3-(2-fluoro-4-methoxyphenyl)pyrrolidine is a chemical compound with the molecular formula C16H22FNO3 and a molecular weight of 295.35 g/mol . This compound features a pyrrolidine ring substituted with a 2-fluoro-4-methoxyphenyl group and a tert-butoxycarbonyl (Boc) protecting group. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
The synthesis of 1-Boc-3-(2-fluoro-4-methoxyphenyl)pyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the 2-Fluoro-4-Methoxyphenyl Group: This step involves the substitution of the pyrrolidine ring with the 2-fluoro-4-methoxyphenyl group using suitable reagents and conditions.
Protection with Boc Group: The final step involves the protection of the nitrogen atom in the pyrrolidine ring with a Boc group to yield the desired compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis equipment and stringent reaction control.
Chemical Reactions Analysis
1-Boc-3-(2-fluoro-4-methoxyphenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, often leading to the formation of different derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring, to introduce new substituents.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions
Major Products: The products formed depend on the specific reaction conditions and reagents used, often leading to derivatives with modified functional groups.
Scientific Research Applications
1-Boc-3-(2-fluoro-4-methoxyphenyl)pyrrolidine is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound is used in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.
Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: The compound finds applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Boc-3-(2-fluoro-4-methoxyphenyl)pyrrolidine exerts its effects involves interactions with specific molecular targets and pathways. The presence of the Boc group provides stability and protection during reactions, while the 2-fluoro-4-methoxyphenyl group can engage in various interactions with biological molecules. These interactions can influence the compound’s activity and efficacy in different applications .
Comparison with Similar Compounds
1-Boc-3-(2-fluoro-4-methoxyphenyl)pyrrolidine can be compared with other similar compounds, such as:
Pyrrolidine Derivatives: Compounds like pyrrolidine-2,5-dione and prolinol share the pyrrolidine ring structure but differ in their substituents and functional groups.
Indole Derivatives: Indole-based compounds, such as those containing the indole nucleus, exhibit different biological activities and applications compared to pyrrolidine derivatives.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the Boc protecting group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C16H22FNO3 |
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Molecular Weight |
295.35 g/mol |
IUPAC Name |
tert-butyl 3-(2-fluoro-4-methoxyphenyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H22FNO3/c1-16(2,3)21-15(19)18-8-7-11(10-18)13-6-5-12(20-4)9-14(13)17/h5-6,9,11H,7-8,10H2,1-4H3 |
InChI Key |
AFSXWESTXSNEIE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=C(C=C(C=C2)OC)F |
Origin of Product |
United States |
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